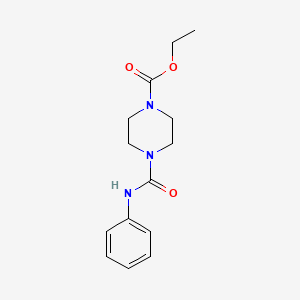

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester (4-PCPE) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the piperazine family of compounds, which are known for their pharmacological properties. 4-PCPE has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory molecules. Furthermore, this compound has been studied for its potential neuroprotective properties, as it has been found to reduce the production of neurotoxic molecules.

Wirkmechanismus

Target of Action

Piperazine derivatives are known to have a wide range of biological activities and are used in medicinal chemistry. They can interact with various targets, including neurotransmitter receptors and ion channels .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed and can cross the blood-brain barrier .

Zukünftige Richtungen

Given the potential therapeutic applications of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester, there are a number of future directions for research. For example, further studies could be conducted to better understand the mechanism of action of this compound, as well as to explore the potential synergistic effects of combining this compound with other compounds. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurological diseases. Finally, further studies could be conducted to investigate the potential adverse effects of this compound, as well as to optimize the synthesis and formulation of this compound for clinical use.

Synthesemethoden

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is synthesized by reacting 4-phenylcarbamoyl-piperazine-1-carboxylic acid with ethyl bromide in the presence of a base such as sodium ethoxide. This reaction produces this compound and sodium bromide as the byproducts. The reaction is typically conducted at room temperature for 1-2 hours, after which the reaction mixture is filtered and the this compound is isolated from the reaction mixture.

Eigenschaften

IUPAC Name |

ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWZRDIMISIHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)

![5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2951949.png)

![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2951950.png)